1,2,4,5-Tetrakis(dibromomethyl)benzene

説明

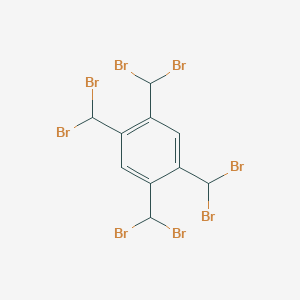

Structure

2D Structure

特性

IUPAC Name |

1,2,4,5-tetrakis(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2,7-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZJZWWTYRGCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404349 | |

| Record name | 1,2,4,5-tetrakis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14939-02-7 | |

| Record name | 1,2,4,5-tetrakis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-TETRAKIS-DIBROMOMETHYL-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chemical Profile of 1,2,4,5 Tetrakis Dibromomethyl Benzene

1,2,4,5-Tetrakis(dibromomethyl)benzene is a highly brominated derivative of durene (1,2,4,5-tetramethylbenzene). Its structure is characterized by a central benzene (B151609) ring with four dibromomethyl groups attached at the 1, 2, 4, and 5 positions.

| Property | Value |

| CAS Number | 14939-02-7 |

| Molecular Formula | C10H6Br8 |

| Molecular Weight | 765.39 g/mol |

| Appearance | Cream-colored solid |

| Melting Point | 304-306 °C |

| Boiling Point | 514.8 °C at 760 mmHg |

Note: The data in this table is compiled from various chemical suppliers and databases.

Synthesis and Reactions of 1,2,4,5 Tetrakis Dibromomethyl Benzene

While detailed, peer-reviewed synthesis procedures for 1,2,4,5-Tetrakis(dibromomethyl)benzene are not abundantly available in the public domain, the general approach to similar structures involves the radical bromination of the corresponding methyl-substituted benzene (B151609). The synthesis of the related compound, 1,2,4,5-tetrakis(bromomethyl)benzene (B96394), is achieved by reacting 1,2,4,5-tetramethylbenzene (B166113) (durene) with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. chemicalbook.com It is plausible that the synthesis of the dibromo- variant follows a similar pathway, likely requiring more forcing conditions or a higher molar equivalent of the brominating agent to achieve exhaustive bromination of the methyl groups.

The reactivity of this compound is dominated by the presence of the eight bromine atoms on the benzylic positions. These bromine atoms are susceptible to nucleophilic substitution and can be displaced by a variety of nucleophiles, making this compound a versatile precursor for the synthesis of more complex molecules.

Applications in Contemporary Organic Chemistry

Precursor Identification and Specific Reaction Pathways

The primary precursor for the synthesis of this compound is 1,2,4,5-tetramethylbenzene (B166113), which is also commonly known as durene. The key transformation involves the substitution of all benzylic hydrogen atoms with bromine, a process achieved through a free-radical chain reaction.

Photobromination of 1,2,4,5-Tetramethylbenzene

The most direct and logical pathway for the synthesis of this compound is the exhaustive photobromination of 1,2,4,5-tetramethylbenzene. This method is analogous to the synthesis of similar gem-dibrominated compounds, such as 1,2-bis(dibromomethyl)benzene from o-xylene. rsc.org The reaction proceeds via a free-radical mechanism, initiated by the homolytic cleavage of elemental bromine upon exposure to ultraviolet (UV) light.

C₆H₂(CH₃)₄ + 8 Br₂ --(hν)--> C₆H₂(CHBr₂)₄ + 8 HBr

In a typical laboratory setting, the reaction is carried out by dissolving 1,2,4,5-tetramethylbenzene in a suitable inert solvent, such as carbon tetrachloride. rsc.org Elemental bromine is then added portion-wise to the solution while it is being irradiated with a UV lamp. rsc.org The reaction vessel is usually equipped with a reflux condenser to manage the solvent vapors and a system to handle the hydrogen bromide gas that is evolved. rsc.org

Table 1: Reaction Parameters for a Prototypical Photobromination

| Parameter | Value/Condition |

| Starting Material | 1,2,4,5-Tetramethylbenzene (Durene) |

| Brominating Agent | Elemental Bromine (Br₂) |

| Initiator | UV light (photolamp) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | Boiling point of the solvent |

The progress of the reaction can be monitored by observing the disappearance of the bromine color. rsc.org Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of a reducing agent, like sodium bicarbonate, to remove any remaining bromine and hydrogen bromide. rsc.org The organic layer is then dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization. rsc.org

Optimization Strategies for Reaction Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of this compound is crucial for obtaining a high yield and purity of the final product. Several factors in the photobromination reaction can be fine-tuned to achieve this.

Control of Bromine Concentration: The rate of bromine addition is a critical parameter. A slow, controlled addition of bromine ensures that its concentration in the reaction mixture remains low. This minimizes side reactions, such as aromatic ring bromination, and favors the desired benzylic substitution.

Intensity and Wavelength of UV Irradiation: The efficiency of the radical initiation step is dependent on the intensity and wavelength of the UV light source. Proper selection of the lamp can lead to a more controlled and efficient generation of bromine radicals, thereby improving the reaction rate and selectivity.

Reaction Temperature: The reaction is typically carried out at the reflux temperature of the solvent. Maintaining a consistent temperature is important for a steady reaction rate. Deviations in temperature can affect the selectivity of the bromination process.

Solvent Choice: While carbon tetrachloride is a traditional solvent for such reactions, its toxicity and environmental concerns may necessitate the exploration of alternative inert solvents. The choice of solvent can influence the solubility of the reactants and the stability of the radical intermediates, thereby impacting the reaction's efficiency.

Purification Techniques: The purity of the final product is highly dependent on the effectiveness of the purification method. Recrystallization from a suitable solvent, such as chloroform, is a common and effective technique for removing partially brominated byproducts and other impurities. rsc.org The choice of recrystallization solvent is critical and should be determined based on the solubility characteristics of the desired product versus the impurities.

Table 2: Summary of Optimization Strategies

| Strategy | Rationale |

| Slow Bromine Addition | Minimizes side reactions and improves selectivity for benzylic bromination. |

| Optimized UV Source | Ensures efficient and controlled generation of bromine radicals. |

| Stable Reaction Temperature | Maintains a consistent reaction rate and selectivity. |

| Appropriate Solvent Selection | Affects reactant solubility and radical stability. |

| Effective Recrystallization | Removes impurities and yields a high-purity product. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve higher yields and a greater degree of purity, which is essential for its subsequent applications in research and materials science.

Nucleophilic Substitution Reactions Towards Polyfunctionalized Benzene (B151609) Derivatives

The four dibromomethyl groups attached to the benzene ring serve as highly reactive sites for nucleophilic attack. The stability of the resulting benzylic carbocation intermediates facilitates these substitution reactions, enabling the formation of diverse molecular architectures.

Synthesis of 1,2,4,5-Tetrakis(diazidomethyl)benzene (B14319713) via Azide (B81097) Introduction

A significant derivatization of this compound is its conversion to 1,2,4,5-tetrakis(diazidomethyl)benzene. This transformation is achieved through a nucleophilic substitution reaction where the bromide ions are displaced by azide ions.

The synthesis involves the reaction of this compound with an azide source, typically sodium azide. The reaction is carried out in a suitable solvent, such as acetone (B3395972). The resulting product, 1,2,4,5-tetrakis(diazidomethyl)benzene, is a compound of interest for high-energy research and as a precursor for the synthesis of nitrogen-rich materials. nih.govresearchgate.net The successful synthesis has been reported with high yields. For instance, a yield of 91% has been achieved for the synthesis of 1,2,4,5-tetrakis(diazidomethyl)benzene using acetone as the solvent. researchgate.net

| Reactant | Reagent | Solvent | Yield |

| This compound | Sodium Azide | Acetone | 91% |

This table presents data on the synthesis of 1,2,4,5-Tetrakis(diazidomethyl)benzene.

The molecular structure of the resulting 1,2,4,5-tetrakis(diazidomethyl)benzene reveals that the molecule lies on a crystallographic inversion center located in the middle of the benzene ring. nih.govresearchgate.net To avoid steric hindrance from the bulky azide groups, four of the azide entities are arranged parallel to the benzene ring, while the other four are positioned alternately above and below the plane of the benzene ring. nih.govresearchgate.net

Exploration of Other Potential Transformation Mechanisms

Beyond the introduction of azide functionalities, the high reactivity of the bromomethyl groups in this compound opens up pathways to a variety of other molecular structures through different transformation mechanisms. Nucleophilic substitution with other nucleophiles, such as amines and thiols, has been explored to create complex macrocyclic and dendritic structures.

For example, the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with tosylated diethylenetriamine (B155796) leads to a regioselective double cyclization, affording a single tricyclic regioisomer. researchgate.net Similarly, reactions with dithiols like 3-thiapentane-1,5-dithiol or 4-thiaheptane-1,7-dithiol in the presence of cesium carbonate in DMF yield thioether macrocycles. researchgate.net These reactions showcase the utility of 1,2,4,5-tetrakis(bromomethyl)benzene as a versatile building block in supramolecular chemistry for the synthesis of complex host molecules and dendrimeric organoplatinum complexes. researchgate.netalkalisci.comscbt.com

X-ray Crystallographic Investigations of Analogous Structures

X-ray crystallography is an indispensable tool for determining the precise atomic arrangement within a crystal lattice. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed. This technique has been applied to derivatives of this compound to elucidate their solid-state structures.

Analysis of Molecular Geometry and Conformational Preferences in 1,2,4,5-Tetrakis(diazidomethyl)benzene

A key derivative, 1,2,4,5-tetrakis(diazidomethyl)benzene, has been synthesized and its structure determined by X-ray crystallography. The analysis reveals that the molecule possesses a crystallographic inversion center located in the middle of the benzene ring. This high degree of symmetry influences its conformational preferences.

A significant structural feature is the arrangement of the bulky diazidomethyl groups, which is optimized to mitigate steric hindrance. The molecule adopts a conformation where four of the azide entities are oriented parallel to the plane of the benzene ring. The other four azide groups are arranged alternately above and below the benzene plane, contributing to a stable skeletal Ci symmetry. This specific arrangement is crucial for minimizing steric clashes between the large substituent groups.

| Parameter | Value |

|---|---|

| Symmetry | Crystallographic inversion centre |

| Azide Group Arrangement | Four parallel to the benzene ring, four alternately above and below |

Characterization of Intermolecular Interactions and Crystal Packing Motifs in Related Architectures

The stability of the crystal lattice in brominated benzene derivatives is governed by a network of weak intermolecular interactions. Studies on analogous structures, such as 1,2,4,5-tetrakis(bromomethyl)benzene and its alkoxy derivatives, reveal the importance of several key interactions in defining the crystal packing.

| Interaction Type | Description | Observed In |

|---|---|---|

| Br···Br Contacts | Interactions between bromine atoms of adjacent molecules, often shorter than the sum of their van der Waals radii. | 1,2,4,5-Tetrakis(bromomethyl)benzene, 1,4-dibromo-2,5-bis(bromomethyl)benzene |

| C-H···Br Hydrogen Bonds | Weak hydrogen bonds formed between a carbon-bound hydrogen and a bromine atom. | 1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(2-alkoxy)benzenes |

| C-H···π Interactions | An interaction between a C-H bond and the π-electron system of the aromatic ring. | ortho-bis(bromomethyl)benzene |

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

While X-ray crystallography provides definitive solid-state structures, spectroscopic methods are essential for confirming molecular structures in various states and for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for the structural elucidation of organic molecules.

¹H NMR: In compounds like 1,2,4,5-tetrakis(bromomethyl)benzene, the aromatic protons typically appear in the chemical shift range of 6.5-8.0 δ. The benzylic protons of the CH₂Br groups are also distinctive, generally absorbing in the region of 4.4-4.7 ppm. The integration and splitting patterns of these signals confirm the substitution pattern of the benzene ring.

¹³C NMR: The carbon atoms of the aromatic ring absorb in the 120-150 ppm range. The benzylic carbons (CH₂Br) show signals at approximately 30-33 ppm. The number of unique signals in the ¹³C NMR spectrum can confirm the molecule's symmetry.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and the substitution pattern of the aromatic ring. Aromatic compounds show characteristic C-H stretching absorptions around 3030-3100 cm⁻¹ and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. Furthermore, strong absorptions in the 690-900 cm⁻¹ range are due to C-H out-of-plane bending, and their exact positions can be diagnostic of the substitution pattern.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For brominated compounds, the mass spectrum is particularly informative due to the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive pattern of peaks for the molecular ion and any bromine-containing fragments, which helps to confirm the number of bromine atoms in the molecule.

Applications and Advanced Materials Science Prospects for Derived Compounds

Precursor Role in the Synthesis of Novel Carbon Nanomaterials

The development of new carbon nanomaterials is a field of intense research, with applications ranging from electronics to medicine. The properties of these materials are highly dependent on their structure, size, and composition. Highly functionalized organic molecules are often used as building blocks to create precisely defined nanostructures.

Carbon nitrides are a class of materials with promising applications in catalysis, electronics, and energy storage. rsc.orgcapes.gov.br Their synthesis often involves the reaction of carbon- and nitrogen-rich precursors at elevated temperatures. Although there is no specific literature detailing the use of 1,2,4,5-tetrakis(dibromomethyl)benzene for this purpose, a related compound, 1,2,4,5-tetrakis(diazidomethyl)benzene (B14319713), has been noted for its potential as a precursor for high-nitrogen carbon nitrides. The azide (B81097) groups in this molecule provide a ready source of nitrogen, which can be incorporated into a carbon framework upon thermal decomposition. This suggests that if this compound were to be converted into its azide analogue, it could serve as a valuable precursor for nanosized carbon nitrides.

Potential Contributions to High-Energy Materials Research

High-energy materials are substances that store and release large amounts of chemical energy. Research in this area focuses on developing new compounds with improved performance and safety characteristics. The energy content of a molecule is often related to its elemental composition and bond energies.

The high density and positive heat of formation of highly halogenated compounds make them of interest in the field of energetic materials. While the direct application of this compound as a high-energy material is not documented, its derivatives hold theoretical promise. For example, the aforementioned 1,2,4,5-tetrakis(diazidomethyl)benzene is of interest for high-energy research due to its extremely high nitrogen content. The introduction of multiple azide groups onto the benzene (B151609) ring creates a molecule with a large positive heat of formation, a key characteristic of energetic materials. The synthesis of this and similar energetic compounds could potentially start from a highly brominated precursor like this compound, where the bromine atoms are substituted with azide groups.

Future Research Trajectories and Theoretical Considerations

Computational Chemistry and Molecular Dynamics Simulations for Predictive Design

The predictive power of computational chemistry and molecular dynamics simulations offers a significant avenue for exploring the potential of 1,2,4,5-Tetrakis(dibromomethyl)benzene without the immediate need for extensive empirical synthesis and testing. Theoretical studies, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and geometry of molecules derived from this compound. researchgate.net For instance, in the development of novel organic semiconductors, DFT calculations at the B3LYP/6-31G** level of theory have been utilized to optimize geometries and calculate the electronic structures of related, more complex molecules synthesized from this compound. researchgate.net

These computational approaches can elucidate key parameters that govern the functionality of materials. By simulating the molecular orbitals and energy levels, researchers can predict the electron-transport properties of semiconductors before they are synthesized. This predictive capability is crucial for the rational design of new materials with tailored electronic characteristics.

Furthermore, computational tools can quantify the non-covalent interactions that are critical in the formation of supramolecular assemblies. The bromine atoms in this compound are expected to participate in halogen bonding, which can influence the compound's reactivity and its interactions with other molecules. The energies of these interactions can be calculated, and analyses of molecular surfaces can visualize the contributions of different types of intermolecular contacts. Such understanding is vital for designing crystalline materials like catalysts or organic semiconductors where the solid-state packing significantly impacts performance.

Table 1: Computational Methods in the Study of this compound Derivatives

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculations | Molecular orbital energies, electron affinity, ionization potential |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time | Conformational changes, diffusion, binding affinities |

Prospects for Engineering Supramolecular Assemblies and Functional Materials

The highly functionalized structure of this compound, with its four reactive dibromomethyl groups, makes it a versatile building block for the synthesis of larger, more complex molecules and materials. A notable application is in the synthesis of anthracenedicarboximide-based semiconductors, which are of interest for air-stable, n-channel organic thin-film transistors (OTFTs). researchgate.netpsu.edu

In this context, this compound is used as a precursor in a multi-step synthesis that involves a Diels-Alder cyclization followed by in-situ aromatization to create the core of the semiconductor molecule. psu.edu The resulting materials have demonstrated good electron mobility and stability in air, which are desirable properties for electronic applications. researchgate.net The functionalization of these semiconductors with various substituents allows for the fine-tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects their performance in electronic devices. researchgate.net

The development of such functional materials highlights the potential of this compound in the field of organic electronics. Future research is likely to explore its use in creating a wider range of conjugated systems for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The ability to form robust, self-assembled structures also opens up possibilities in the creation of porous organic frameworks and other supramolecular materials with applications in gas storage, separation, and catalysis.

Table 2: Performance of an Organic Thin-Film Transistor Utilizing a Semiconductor Derived from this compound

| Parameter | Value |

|---|---|

| Electron Mobility (μe) | up to 0.04 cm²/V·s in air |

| Current On/Off Ratio | >10⁷ |

| Threshold Voltage (Vth) | 5-15 V |

| Off Current (Ioff) | 10⁻⁹ to 10⁻¹² A |

Data pertains to core-cyanated anthracenedicarboximide derivatives. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1,2,4,5-Tetrakis(dibromomethyl)benzene, and how can reaction conditions be adjusted to improve yield?

The compound is typically synthesized via bromination of 1,2,4,5-tetramethylbenzene (durene) using N-bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide. For example, reacting 1,2,4,5-tetramethylbenzene (20 mmol) with NBS (80 mmol) in tetrachloromethane at 77°C for ~50 minutes yields the product with ~15% efficiency . To optimize yield, factors such as solvent choice (e.g., CCl₄ for radical stability), stoichiometric excess of NBS, and precise temperature control should be evaluated. Alternative routes involve stepwise bromomethylation of benzene derivatives, but these may introduce regioselectivity challenges .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?

Structural validation requires a combination of:

- ¹H/¹³C NMR : To confirm the presence of dibromomethyl groups (δ ~4.5–5.0 ppm for CH₂Br protons) and aromatic backbone symmetry.

- FT-IR : Peaks at ~550–650 cm⁻¹ correspond to C-Br stretching vibrations.

- X-ray crystallography : Resolves molecular geometry and packing interactions (e.g., Br···Br contacts and C-H···Br hydrogen bonds). For instance, single-crystal studies reveal asymmetric units with Br atoms adopting cis and trans conformations relative to the benzene ring .

Purity can be assessed via melting point analysis (159–161°C) and chromatographic techniques (e.g., HPLC with UV detection).

Advanced Research Questions

Q. What role does this compound play in the formation of metal-organic frameworks (MOFs), and how does its structure influence MOF topology?

The compound serves as a precursor for tetra-carboxylic acid linkers (e.g., 1,2,4,5-tetrakis(4-carboxyphenyl)benzene, H₄TCPB), which are critical in constructing MOFs. For example, H₄TCPB reacts with Zr⁴⁺ or Ce⁴⁺ under mild conditions to form M-CAU-24 , a MOF with scu topology. The rigidity and tetrahedral symmetry of the linker dictate the framework’s porosity and stability, enabling applications in gas storage or luminescence-based sensing . Adjusting the linker’s substituents (e.g., replacing Br with carboxyl groups) allows tuning of MOF properties like surface area and catalytic activity .

Q. How do secondary interactions (C-H···Br, Br···Br) in bromomethyl-substituted benzene derivatives affect crystal packing, and what analytical methods are required to study these interactions?

In crystalline states, Br···Br halogen bonding (3.5–3.7 Å) and C-H···Br hydrogen bonding dominate packing arrangements. For example, this compound forms 1D supramolecular chains via Br···Br contacts and C-H···Br interactions, as resolved by X-ray diffraction . Computational tools (e.g., density functional theory, DFT) can quantify interaction energies, while Hirshfeld surface analysis visualizes contact contributions. These interactions influence material properties such as melting behavior and solubility, which are critical for designing crystalline catalysts or organic semiconductors .

Q. How can researchers resolve contradictions in reported catalytic activities of derivatives like tetrakis(N-benzimidazoliummethyl)benzene salts?

Discrepancies in catalytic performance (e.g., in direct arylation of heteroaromatics) may arise from variations in:

- Counterion effects : Larger anions (e.g., PF₆⁻ vs. BF₄⁻) can modulate catalyst solubility and active-site accessibility.

- Substituent electronic effects : Electron-withdrawing groups on benzimidazole ligands enhance electrophilicity at the metal center, improving cross-coupling efficiency.

Systematic studies comparing reaction yields under controlled conditions (e.g., solvent polarity, temperature) and mechanistic probes (e.g., kinetic isotope effects) are essential. For instance, Pd-catalyzed arylation of 2-n-butylthiophene using these salts achieves >80% yield when optimized for base strength (e.g., K₂CO₃) and ligand-to-metal ratio .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。